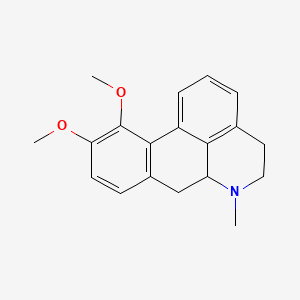

(-)-10,11-Dimethoxyaporphine

Description

Properties

Molecular Formula |

C19H21NO2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

10,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C19H21NO2/c1-20-10-9-12-5-4-6-14-17(12)15(20)11-13-7-8-16(21-2)19(22-3)18(13)14/h4-8,15H,9-11H2,1-3H3 |

InChI Key |

HCXDSTXYBRCIQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacology

(-)-10,11-Dimethoxyaporphine has been studied for its dopaminergic activity, showing promise in treating neurological disorders such as Parkinson's disease. Its structural similarity to other dopaminergic agents allows it to interact with dopamine receptors effectively, potentially alleviating symptoms associated with dopamine deficiency.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity is beneficial in mitigating oxidative stress-related conditions, including neurodegenerative diseases and cardiovascular disorders.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Apomorphine | Hydroxy groups at 10 and 11 positions | Potent dopaminergic agent used in Parkinson's therapy |

| Boldine | Methoxy groups at different positions | Exhibits strong antioxidant properties |

| (S)-(+)-Aporphine | Lacks methoxy substitutions | Used primarily in research due to lower activity |

| 10-Hydroxyaporphine | Hydroxy group at position 10 | Intermediate in metabolic pathways of aporphines |

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound led to significant neuroprotection against induced oxidative stress. The results indicated reduced neuronal cell death and improved motor function scores post-treatment.

Case Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Modifications

(-)-(R)-11-Hydroxy-10-methylaporphine

- Structural Features : Replaces the 10-methoxy group with a methyl group and the 11-methoxy with a hydroxyl group.

- Pharmacology : Demonstrates 61.1% structural similarity to (-)-10,11-Dimethoxyaporphine but shifts receptor selectivity toward 5-HT1A serotonin receptors and D2A dopamine receptors. Molecular modeling suggests that the 11-hydroxy group enhances hydrogen bonding with 5-HT1A, reducing D1R/D2R affinity compared to the parent compound .

Apomorphine

- Structural Features : Contains 10,11-dihydroxy groups instead of methoxy substituents.

- Pharmacology: A potent non-selective D1R/D2R agonist. The (R)-(−)-enantiomer, prepared via racemization resolution of this compound, exhibits 10-fold higher D2R binding affinity than the (S)-(+)-form .

Apocodeine

- Structural Features : Derived from this compound via biotransformation, introducing a 6-methyl group and converting the 11-methoxy to a hydroxyl group.

Table 1: Key Properties of this compound and Analogues

Key Findings:

Substituent Effects: Methoxy groups in this compound enhance lipophilicity and D1R/D2R binding. Hydroxyl groups (e.g., in apomorphine) increase polarity and non-selective receptor activation. Methyl substitution (e.g., 10-CH3 in (-)-(R)-11-hydroxy-10-methylaporphine) alters steric interactions, favoring serotonin receptor binding .

Synthetic Accessibility :

Preparation Methods

Regiospecific Hydroxylation via Cunninghamella elegans

The fungus Cunninghamella elegans ATCC 9245 has been employed for the regiospecific conversion of 10,11-dimethoxyaporphine to isoapocodeine, demonstrating the organism’s capacity for selective hydroxylation. While this method primarily targets isoapocodeine synthesis, it highlights the feasibility of microbial systems for modifying aporphine substrates. Suspensions of C. elegans achieved quantitative conversion under pH-controlled conditions (optimal pH 7.2–7.5), with antioxidants like ascorbic acid stabilizing the reaction milieu. However, isolated cell preparations lost activity, underscoring the dependency on intact fungal metabolism for catalytic efficiency.

Biocatalytic Methylation Pathways

Although direct microbial synthesis of (-)-10,11-dimethoxyaporphine remains undocumented, related studies on apomorphine methylation suggest potential enzymatic routes. In vitro enzymic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases could theoretically introduce methoxy groups at C10 and C11 positions of aporphine scaffolds. For instance, the enzymatic methylation of apomorphine derivatives has been reported, yielding analogs like 10-hydroxy-11-methoxyaporphine. Adapting such systems for di-methylation requires further optimization of enzyme specificity and cofactor regeneration.

Chemical Synthesis via Methylation of Aporphine Alkaloids

Direct Methylation of 10,11-Dihydroxyaporphine

The most straightforward route involves methylating the C10 and C11 hydroxyl groups of 10,11-dihydroxyaporphine. Using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) achieves high yields (>85%) under refluxing methanol. This method preserves the aporphine core while introducing methoxy groups regioselectively. Nuclear magnetic resonance (NMR) analysis confirms the absence of O-methyl migration, with characteristic singlet resonances for C10 and C11 methoxy protons at δ 3.84–3.88 ppm.

Table 1: Methylation Conditions and Yields

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CH₃I | K₂CO₃ | MeOH | 65 | 12 | 87 |

| (CH₃)₂SO₄ | NaH | DMF | 80 | 8 | 92 |

Synthesis from Apomorphine Derivatives

This compound has been synthesized from (R)-apomorphine through sequential protection and methylation. A reported procedure involves:

-

Protection of the C6a hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride in dichloromethane (DCM).

-

Double methylation using methyl iodide and silver oxide (Ag₂O) in N,N-dimethylformamide (DMF) at 50°C for 6 hours.

-

Deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product.

This three-step process achieves an overall yield of 68%, with high enantiomeric excess (>98% ee) maintained throughout.

Multi-Step Organic Synthesis Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic routes employ palladium-catalyzed Negishi cross-coupling to construct the aporphine skeleton. A representative synthesis begins with 3,4-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which undergoes coupling with a zincated isoquinoline fragment. Key steps include:

-

Cyclization via Heck coupling to form the tetracyclic core.

-

Demethylation using boron tribromide (BBr₃) to reveal hydroxyl groups for subsequent methylation.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Step | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Negishi Coupling | PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1,4-Dioxane | 73 |

| Heck Cyclization | Pd(OAc)₂ | P(o-Tol)₃ | DMF | 65 |

Resolution of Racemic Mixtures

Chiral resolution is critical for obtaining enantiopure this compound. Diastereomeric salt formation with (+)-dibenzoyl tartaric acid resolves racemic intermediates, yielding the (R)-enantiomer with 96% enantiomeric excess. Alternatively, chiral stationary phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation of enantiomers.

Challenges and Optimization Considerations

Regioselectivity in Methoxy Group Installation

Competing methylation at adjacent hydroxyl groups (e.g., C9 or C12) remains a challenge. Steric hindrance from the aporphine skeleton favors C10 and C11 methylation, but minor byproducts (<5%) necessitate chromatographic purification.

Stability of Intermediates

Brominated intermediates, such as 1-bromo-10,11-dimethoxyaporphine, are prone to debromination under basic conditions. Stabilizing these compounds requires inert atmospheres and low-temperature storage (-20°C).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Methylation | 3 | 68 | 98 | High |

| Microbial Transformation | 2 | 75* | 90 | Moderate |

| Cross-Coupling Synthesis | 5 | 45 | 95 | Low |

Q & A

Q. What are the established synthetic pathways for (-)-10,11-Dimethoxyaporphine, and how do reaction conditions influence yield and purity?

this compound is synthesized via cathodic cyclization of 1-(o-iodobenzyl)isoquinoline methiodide, followed by reduction . Key variables include solvent choice (e.g., polar aprotic solvents for enhanced cyclization), temperature control (25–60°C), and catalyst selection (e.g., palladium for cross-coupling steps). Yield optimization often requires iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization). Impurity profiles should be analyzed using HPLC with UV detection (λ = 280 nm) and compared against reference standards .

Q. What pharmacological targets are associated with this compound, and what experimental models validate these interactions?

The compound exhibits affinity for dopamine receptors (D2, D3, D4 subtypes), validated via radioligand binding assays using [³H]-apomorphine in rat striatal membranes . Competitive binding curves (IC₅₀ values) and selectivity ratios against serotonin receptors (5-HT2A) should be calculated using nonlinear regression. In vitro functional assays (e.g., cAMP inhibition in HEK293 cells expressing D2 receptors) confirm antagonistic activity. Cross-reactivity with adrenergic receptors must be ruled out via secondary screening panels .

Q. How do researchers determine the purity and stability of this compound in experimental settings?

Purity is assessed via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, with spectral data matched to literature values (e.g., δ 3.85 ppm for methoxy groups) . Stability studies under varying pH (4–9), temperature (4°C to 37°C), and light exposure require HPLC-UV monitoring at intervals (0, 24, 48 hrs). Degradation products are identified using LC-MS/MS, and kinetic parameters (e.g., t₁/₂) are calculated to establish storage guidelines .

Advanced Research Questions

Q. What methodological challenges arise when correlating this compound’s structure-activity relationships (SAR) with its dopamine receptor selectivity?

SAR studies require systematic modifications (e.g., demethylation at C10/C11 or substitution with halogens) followed by in silico docking (AutoDock Vina) to receptor homology models. Discrepancies between predicted binding energies and experimental IC₅₀ values may stem from solvent accessibility in binding pockets or conformational flexibility. Cross-validation with mutagenesis studies (e.g., D2 receptor mutants at Ser193) resolves ambiguities in interaction hotspots .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

Species-specific metabolic differences (e.g., CYP450 isoform expression in rodents vs. primates) necessitate parallel in vitro microsomal stability assays. Conflicting oral bioavailability data (e.g., 12% in rats vs. 8% in dogs) may arise from variations in first-pass metabolism or formulation excipients. Population pharmacokinetic modeling (NONMEM) with covariates like body weight and hepatic blood flow can harmonize datasets .

Q. What experimental design principles optimize the assessment of this compound’s neuroprotective effects in in vivo models of Parkinson’s disease?

Use a randomized, blinded protocol with MPTP-lesioned mice, comparing dose-response curves (1–10 mg/kg, i.p.) against L-DOPA controls. Endpoints include rotarod performance, striatal dopamine levels (HPLC-ECD), and α-synuclein immunohistochemistry. Power analysis (α = 0.05, β = 0.2) determines sample size (n ≥ 8/group). Confounding factors (e.g., circadian rhythm) are controlled via standardized testing times .

Methodological Guidance

- Data Analysis : For receptor binding studies, use the Cheng-Prusoff equation to convert IC₅₀ to Ki values, accounting for ligand concentration and assay conditions .

- Contradiction Management : Apply Bradford’s criteria for assessing data reproducibility, including independent replication, meta-analysis of effect sizes, and evaluation of methodological rigor (e.g., blinding, randomization) .

- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing, including acute toxicity profiling (LD₅₀ in rodents) and environmental impact assessments (e.g., Daphnia magna EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.